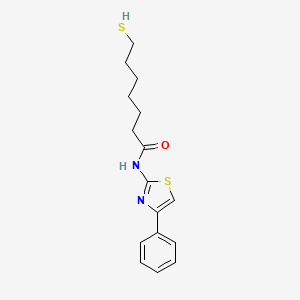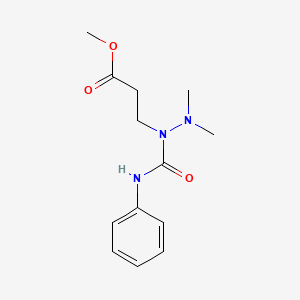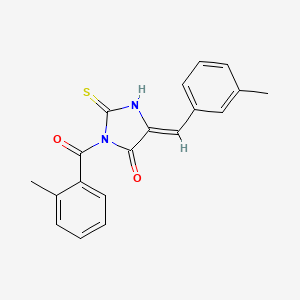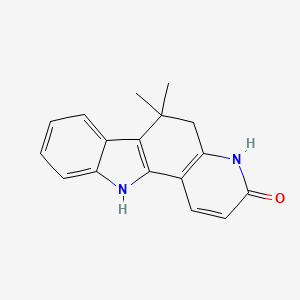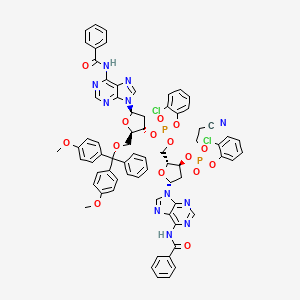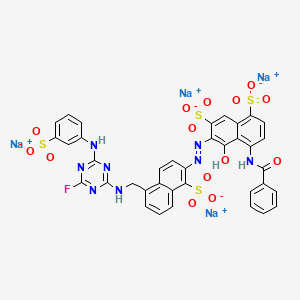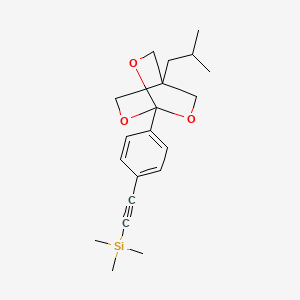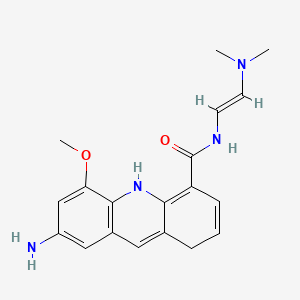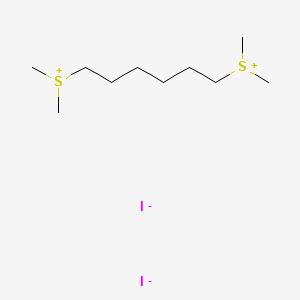
Sulfonium, hexamethylenebis(dimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, hexamethylenebis(dimethyl-, diiodide): is a chemical compound with the molecular formula C10H24S2I2 . This compound is typically a colorless solid and is soluble in organic solvents.
Synthetic Routes and Reaction Conditions:
Reaction of Thioethers with Alkyl Halides: One common method involves reacting thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide.
Nucleophilic Substitution Mechanism (S_N2): The reaction proceeds via a nucleophilic substitution mechanism, where iodide acts as the leaving group.
Industrial Production Methods: The industrial production of sulfonium compounds typically involves large-scale reactions under controlled conditions to ensure purity and yield. These processes are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Sulfonium compounds can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts to their corresponding thioethers.
Substitution: Substitution reactions are common, where one of the substituents on the sulfur atom is replaced by another group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides and other electrophilic reagents are used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Sulfonium Compounds: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfonium compounds are used as intermediates in organic synthesis and as reagents in various chemical reactions. Biology: They are employed in the study of biological systems, particularly in the modification of biomolecules. Medicine: Industry: They are used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sulfonium compounds exert their effects depends on their specific application. For example, in drug development, they may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism can vary widely based on the compound's structure and the biological system it interacts with.
Vergleich Mit ähnlichen Verbindungen
Trimethylsulfonium iodide: A simpler sulfonium compound with three methyl groups attached to sulfur.
Tetramethylammonium iodide: A quaternary ammonium compound with similar properties but different functional groups.
Uniqueness: Sulfonium, hexamethylenebis(dimethyl-, diiodide) is unique due to its hexamethylene backbone and the presence of two iodide ions, which can influence its reactivity and applications compared to simpler sulfonium compounds.
Eigenschaften
CAS-Nummer |
94982-30-6 |
|---|---|
Molekularformel |
C10H24I2S2 |
Molekulargewicht |
462.2 g/mol |
IUPAC-Name |
6-dimethylsulfoniohexyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C10H24S2.2HI/c1-11(2)9-7-5-6-8-10-12(3)4;;/h5-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BWYVYQARKKFUPY-UHFFFAOYSA-L |
Kanonische SMILES |
C[S+](C)CCCCCC[S+](C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
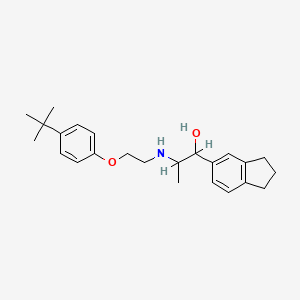
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
